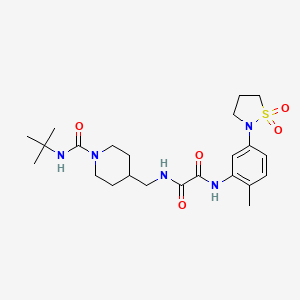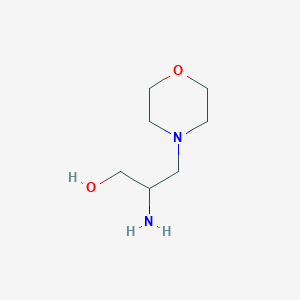
2-Amino-3-morpholin-4-ylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-morpholin-4-ylpropan-1-ol” is a chemical compound with the molecular formula C7H16N2O2 . It has a molecular weight of 160.22 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C7H16N2O2 . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 160.21 and its physical form is oil . More detailed physical and chemical properties might be available in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-Amino-3-morpholin-4-ylpropan-1-ol has been identified as a compound with potential in the inhibition of corrosion in metals. Gao, Liang, and Wang (2007) synthesized tertiary amines, including derivatives similar to this compound, to investigate their performance as inhibitors against carbon steel corrosion. The study found that these compounds could retard the anodic dissolution of iron by forming a protective layer on the metal surface, demonstrating anodic inhibition properties under thin electrolyte layers. The adsorption of these inhibitors on the carbon steel surface followed the Langmuir isotherm model, indicating a strong and uniform adsorption process, which is crucial for effective corrosion protection (Gao, Liang, & Wang, 2007).
Antitumor Activity
Another significant area of application for this compound derivatives is in the field of cancer research. Isakhanyan et al. (2016) explored the synthesis and in vitro antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides. This study highlighted the potential of such compounds to exhibit antitumor activity, opening avenues for the development of new therapeutic agents against cancer (Isakhanyan et al., 2016).
Antibacterial Applications
Research into this compound derivatives has also extended into the domain of antibacterial activity. A study by Isakhanyan, Gevorgyan, Arakelyan, Safaryan, and Panosyan (2014) focused on synthesizing and estimating the antibacterial activity of tertiary aminoalkanols derivatives. Their findings suggest these compounds show promising antibacterial properties, which could be leveraged in the development of new antibacterial drugs (Isakhanyan et al., 2014).
Synthesis of Biologically Active Compounds
The synthesis and structural analysis of complex molecules with potential biological activity is another important application of this compound derivatives. Lu, Zhao, Sun, Ji, Huang, and Ge (2021) reported on the synthesis of a molecule with antiproliferative activity, highlighting the role of similar compounds in the development of new drugs with potential efficacy against various diseases, including cancer (Lu et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-3-morpholin-4-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c8-7(6-10)5-9-1-3-11-4-2-9/h7,10H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAWUSVOUMQYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2805213.png)
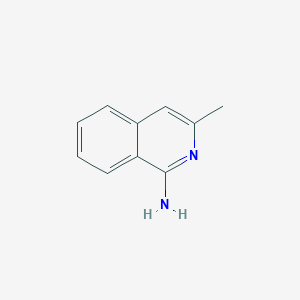
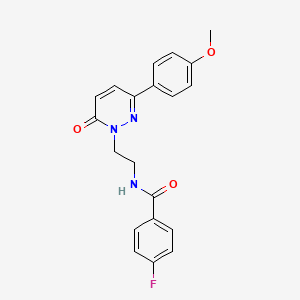
![Methyl 2-(2,5-difluorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2805218.png)
![2,10-Bis(4-chlorophenyl)-1,2,4,9,10,12-hexaazadispiro[4.2.4.2]tetradecane-3,11-dione](/img/structure/B2805219.png)
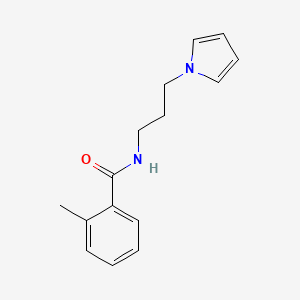
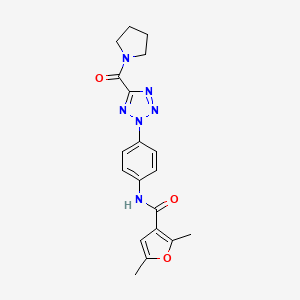
![(5Z)-3-methyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2805222.png)

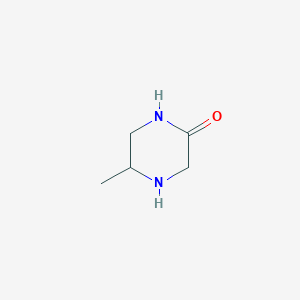
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2805230.png)
![2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2805231.png)
